molecular formula C14H15O3PS B13688158 O,O-Dibenzyl S-hydrogen phosphorothioate

O,O-Dibenzyl S-hydrogen phosphorothioate

Cat. No.: B13688158
M. Wt: 294.31 g/mol
InChI Key: UJNIHVUATSNKCB-UHFFFAOYSA-N
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Description

O,O-Dibenzyl S-hydrogen phosphorothioate: is an organophosphorus compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibenzyl S-hydrogen phosphorothioate typically involves the reaction of O,O-dibenzyl phosphorochloridate with thiols in the presence of a base. This reaction proceeds through the formation of a thiophosphate intermediate, which is then converted to the desired product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Comparison with Similar Compounds

  • O,O-Diethyl S-hydrogen phosphorothioate
  • O,O-Dimethyl S-hydrogen phosphorothioate
  • O,O-Diisopropyl S-hydrogen phosphorothioate

Comparison: O,O-Dibenzyl S-hydrogen phosphorothioate is unique due to its benzyl groups, which confer distinct reactivity and stability compared to its alkyl-substituted counterparts. The presence of benzyl groups enhances its ability to participate in specific chemical reactions, making it more versatile for certain applications . Additionally, the compound’s structural properties may influence its interaction with biological targets, potentially leading to different biological activities and therapeutic potentials .

Properties

Molecular Formula

C14H15O3PS

Molecular Weight

294.31 g/mol

IUPAC Name

hydroxy-bis(phenylmethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H15O3PS/c15-18(19,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,19)

InChI Key

UJNIHVUATSNKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=S)(O)OCC2=CC=CC=C2

Origin of Product

United States

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